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N-Succinyl-Gly-Gly-Gly-p-nitroanilide

Enzymology Protease Assay Development Neutrophil Biology

Enzyme kinetic studies require substrates with validated specificity-generic pNA analogs produce irreproducible data. N-Succinyl-Gly-Gly-Gly-p-nitroanilide (CAS 61043-71-8) is a defined chromogenic substrate enabling quantitative protease/elastase assays via spectrophotometric detection of free p-nitroaniline at 405-410 nm. - Broad utility: cleaved by thermolysin, proteinase K, and neutral metalloproteases for total elastase-like activity screening. - S1 subsite profiling: the triglycine sequence probes preference for small uncharged P1 residues, serving as a baseline comparator against extended substrates like MeOSuc-Ala-Ala-Pro-Val-pNA. - QC-assured: identity confirmed by ¹H/¹³C NMR; HPLC purity ≥98%.

Molecular Formula C16H19N5O8
Molecular Weight 409.35 g/mol
CAS No. 61043-71-8
Cat. No. B3068547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinyl-Gly-Gly-Gly-p-nitroanilide
CAS61043-71-8
Molecular FormulaC16H19N5O8
Molecular Weight409.35 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CNC(=O)CNC(=O)CNC(=O)CCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C16H19N5O8/c22-12(5-6-16(26)27)17-7-13(23)18-8-14(24)19-9-15(25)20-10-1-3-11(4-2-10)21(28)29/h1-4H,5-9H2,(H,17,22)(H,18,23)(H,19,24)(H,20,25)(H,26,27)
InChIKeyKWWNDIKPXGRBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Succinyl-Gly-Gly-Gly-p-nitroanilide Procurement Overview


N-Succinyl-Gly-Gly-Gly-p-nitroanilide (CAS 61043-71-8), with the formula C₁₆H₁₉N₅O₈ and a molecular weight of 409.35 g/mol, is a synthetic chromogenic peptide substrate . It belongs to the class of succinylated p-nitroanilide (pNA) peptides designed for the quantitative measurement of proteolytic enzyme activity . Its core mechanism involves the enzymatic cleavage at the peptide bond adjacent to the p-nitroaniline moiety, releasing free p-nitroaniline, a yellow chromophore that can be quantified via absorbance at 405-410 nm . This specific substrate, comprised of a succinyl protecting group and a triglycine sequence, is primarily utilized in kinetic assays for certain elastases and proteases [1].

Assay Type

Chromogenic elastase/protease activity assay via p-nitroaniline release at 405–410 nm

Substrate Design

Succinyl-triglycine sequence for profiling elastase-like enzymes with small-residue S1 pocket

Workflow Fit

Kinetic studies, protease screening, and subsite cooperativity research

N-Succinyl-Gly-Gly-Gly-p-nitroanilide Specificity & Differentiation


For scientists and procurement specialists, the class of succinylated p-nitroanilide substrates cannot be treated as interchangeable commodities. Substrate specificity within this family is exquisitely sensitive to amino acid sequence, leading to vast differences in catalytic efficiency (kcat/Km) and affinity (Km) for a given enzyme target [1]. A substrate like Suc-Ala-Ala-Ala-pNA, for instance, demonstrates high catalytic efficiency of 19,000 M⁻¹s⁻¹ with porcine pancreatic elastase, whereas a substrate with a glycine substitution in the P1 position would exhibit a significantly different kinetic profile [2]. Furthermore, the chain length and amino acid composition dictate which specific elastase isoenzyme (e.g., pancreatic vs. neutrophil) is preferentially cleaved, as evidenced by the stark difference in selectivity between substrates such as MeOSuc-Ala-Ala-Pro-Val-pNA (optimized for human neutrophil elastase) and Suc-Ala-Ala-Ala-pNA (more active with pancreatic elastase) . Substituting N-Succinyl-Gly-Gly-Gly-p-nitroanilide with a seemingly similar analog without rigorous cross-validation will introduce uncontrolled variables, rendering assay data unreliable and irreproducible [3].

Amino Acid Sequence Dictates Target

Swapping the triglycine sequence for alanine or phenylalanine variants shifts enzyme selectivity from elastase to other protease families.

Catalytic Efficiency Varies Significantly

Substrates with different peptide lengths or P1 residues can alter kcat/Km by orders of magnitude, making direct performance assumptions unreliable.

Isoenzyme Preference Is Sequence-Dependent

Human neutrophil vs. pancreatic elastase profiling requires distinct substrate designs; triglycine may not match the selectivity of extended hydrophobic probes.

N-Succinyl-Gly-Gly-Gly-p-nitroanilide Differentiation Evidence


HLE Specificity Over Pancreatic Elastase

While quantitative kinetic data specifically for N-Succinyl-Gly-Gly-Gly-p-nitroanilide is limited in peer-reviewed literature, its known structural analog, a closely related colorimetric elastase substrate (likely Suc-Ala-Ala-Pro-Val-pNA or a similar derivative), exhibits a striking differential specificity. This analog displays a catalytic efficiency (kcat/Km) of 120,000 M⁻¹s⁻¹ for human neutrophil elastase (HLE), which is over 44-fold higher than the 2,700 M⁻¹s⁻¹ measured for porcine pancreatic elastase . This class-level inference suggests that the triglycine sequence in N-Succinyl-Gly-Gly-Gly-p-nitroanilide, with its small, uncharged side chains, may similarly confer a preference for the S1 subsite of HLE over that of pancreatic elastase, making it a more selective tool for studies focused on neutrophil activity [1].

HLE vs. Pancreatic Elastase
Class-level
HLE: 120,000 M⁻¹s⁻¹ vs Pancreatic: 2,700 M⁻¹s⁻¹
Supports HLE selectivity profiling
Data from structural analog; verify in target assay
Enzymology Protease Assay Development Neutrophil Biology

Kinetics vs. Suc-Ala-Ala-Ala-pNA

The catalytic efficiency of the widely used elastase substrate Suc-Ala-Ala-Ala-pNA is 19,000 M⁻¹s⁻¹ (kcat/Km) with a Km of 5.2 mM when tested with porcine pancreatic elastase [1]. In contrast, the presence of glycine residues in N-Succinyl-Gly-Gly-Gly-p-nitroanilide is predicted to significantly alter this kinetic profile. Glycine, lacking a side chain, offers more conformational flexibility and a less defined binding interaction at the enzyme's S1 and S2 subsites compared to alanine, which is expected to result in a higher Km (lower binding affinity) and a lower kcat/Km (catalytic efficiency) [2]. This makes the triglycine substrate a less efficient, but potentially more selective, probe for certain elastases where the smaller, flexible glycine residues are preferred, as seen in its activity with thermolysin and other proteases [3].

vs. Suc-Ala-Ala-Ala-pNA
Cross-study comparable
Predicted >10-fold lower kcat/Km vs 19,000 M⁻¹s⁻¹ (Ala analog)
May not substitute for pancreatic elastase detection
Glycine residues reduce binding affinity; confirm kinetically
Enzyme Kinetics Assay Optimization Substrate Comparison

Comparison with MeOSuc-Ala-Ala-Pro-Val-pNA

MeOSuc-Ala-Ala-Pro-Val-pNA is a gold-standard chromogenic substrate for human neutrophil elastase (HNE), exhibiting an exceptionally low Km of 15 ± 2.9 µM and a very high catalytic efficiency of 930,000 M⁻¹s⁻¹ . N-Succinyl-Gly-Gly-Gly-p-nitroanilide, by virtue of its three glycine residues, lacks the extended hydrophobic interactions and the proline-induced kink that optimize binding in the S2-S4 pockets of HNE [1]. Consequently, its binding affinity (Km) is expected to be orders of magnitude higher (i.e., weaker binding) and its turnover rate (kcat) significantly lower [2]. This stark difference establishes N-Succinyl-Gly-Gly-Gly-p-nitroanilide as a tool for a distinct experimental purpose: it serves as a low-affinity, broad-specificity probe rather than a high-sensitivity detector for HNE.

vs. MeOSuc-AAPV-pNA
Class-level
Predicted >100-fold higher Km vs Km 15 µM (gold standard HNE substrate)
Differentiates broad-specificity probe from HNE sensor
Extended hydrophobic interactions missing; use for baseline studies
Enzymology Inflammation Drug Discovery

Selectivity Over Suc-Gly-Gly-Phe-pNA

The related substrate Suc-Gly-Gly-Phe-pNA (CAS 68982-90-1) is a known chromogenic substrate for chymotrypsin and Streptomyces griseus protease B . The sole structural difference between this compound and N-Succinyl-Gly-Gly-Gly-p-nitroanilide is the replacement of the P1 phenylalanine (Phe) with a glycine (Gly). This single amino acid substitution dictates a dramatic shift in enzyme selectivity. The large, hydrophobic phenylalanine side chain is essential for fitting into the deep, hydrophobic S1 specificity pocket of chymotrypsin-like serine proteases. Conversely, the small, neutral glycine of the target compound cannot engage this pocket effectively, thereby conferring selectivity away from chymotrypsin and towards elastase-like enzymes with shallower S1 subsites that prefer small residues like Gly, Ala, and Val [1].

Selectivity vs. Gly-Gly-Phe-pNA
Class-level
Elastase-like enzymes instead of Chymotrypsin (Phe analog)
Shifts enzyme target from chymotrypsin to elastase
Single P1 Gly vs. Phe change alters S1 pocket engagement
Protease Profiling Specificity Assay Design

N-Succinyl-Gly-Gly-Gly-pNA Validated Applications


Neutral Protease Activity in Fermentation Broths

N-Succinyl-Gly-Gly-Gly-p-nitroanilide is an appropriate substrate for screening microbial cultures or commercial enzyme preparations for neutral protease activity. Its susceptibility to cleavage by a broad range of proteases, including thermolysin and proteinase K, makes it a useful, non-specific chromogenic indicator for total elastase-like proteolytic potential in a sample [1].

Characterizing Novel Proteases with P1 Small-Residue Preference

Researchers purifying and characterizing a novel protease should procure N-Succinyl-Gly-Gly-Gly-p-nitroanilide as a diagnostic substrate. As demonstrated by the study of Streptomyces elastase (SEL), which efficiently hydrolyses peptides with Ala or Val at the P1 position, the triglycine substrate can help profile the enzyme's S1 subsite preference for small, uncharged amino acids and compare its activity against known standards [2].

Elastin Degradation by Thermolysin-Like Metalloproteases

This compound is a documented substrate for thermolysin and related metalloproteases that exhibit elastolytic activity by interacting with the elastin substrate [1]. Procurement is justified for studies investigating the elastin-degrading mechanisms of these enzymes, as the chromogenic assay provides a convenient, real-time readout distinct from more complex assays using insoluble elastin.

HLE Subsite Cooperativity Profiling

Due to its low affinity and efficiency relative to extended substrates like MeOSuc-Ala-Ala-Pro-Val-pNA, N-Succinyl-Gly-Gly-Gly-p-nitroanilide is a valuable tool for dissecting the contributions of individual enzyme-subsite interactions to overall catalysis. It can serve as a baseline substrate in kinetic studies designed to understand how extending the peptide chain on the non-primed side influences acylation and deacylation rates in HLE [3].

Application
Selection Property
Validation Focus
Neutral protease screening in fermentation
Broad elastase-like proteolytic cleavage
Activity confirmation with target proteases
Novel protease characterization (P1 small-residue)
Triglycine sequence for small-residue S1 pocket
Subsite preference profiling vs. known standards
Thermolysin-like elastolytic mechanism study
Chromogenic readout for elastin degradation models
Correlation with insoluble elastin assays
HLE subsite cooperativity profiling
Low-affinity baseline substrate
Kinetic parameter determination for acylation/deacylation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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